molecular formula C12H20O3 B13166295 Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13166295
M. Wt: 212.28 g/mol
InChI Key: ZSCWFKBMKAYWGJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.5]octane core fused with a cyclopropane ring. The compound features two substituents: a methyl group at position 2 and an ethyl group at position 4 of the spiro system. Its molecular formula is inferred to be C12H20O3, with an estimated molecular weight of 212.28 g/mol (based on analogous structures in the literature) .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-9-7-5-6-8-12(9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

ZSCWFKBMKAYWGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Diol Precursors

One common approach involves the intramolecular cyclization of suitably substituted diol precursors under acidic or basic catalysis. This reaction facilitates the formation of the oxaspiro ring by nucleophilic attack of a hydroxyl group on an electrophilic center within the same molecule.

  • Reaction Conditions: Acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids can promote cyclization.
  • Starting Materials: Diols with ethyl and methyl substituents positioned to favor spiro ring formation.
  • Outcome: Formation of the 1-oxaspiro[2.5]octane core with correct stereochemistry.

Esterification to Introduce Methyl Carboxylate

Following ring closure, the carboxylic acid functionality is introduced or transformed into a methyl ester via esterification.

  • Typical Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or using coupling agents like DCC (dicyclohexylcarbodiimide).
  • Reaction Conditions: Reflux conditions in methanol or other suitable solvents.
  • Result: Formation of this compound with high purity.

Alternative Methods: Continuous Flow Synthesis

Industrial and advanced laboratory settings may employ continuous flow synthesis techniques to improve scalability, control, and yield.

  • Advantages: Precise temperature and reaction time control, improved safety for reactive intermediates.
  • Application: Cyclization and esterification steps can be integrated into continuous flow reactors.

Representative Experimental Procedure (Hypothetical Based on Analogous Compounds)

Step Reagents and Conditions Description
1 Synthesis of diol precursor with ethyl and methyl substituents Multi-step synthesis starting from cyclohexanone derivatives
2 Intramolecular cyclization under acidic catalysis (e.g., p-toluenesulfonic acid, reflux) Formation of spirocyclic oxirane ring
3 Esterification with methanol and sulfuric acid catalyst Conversion of carboxylic acid to methyl ester
4 Purification by silica gel chromatography Isolation of pure this compound

Data Table Summarizing Key Preparation Parameters

Parameter Details
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
Key Reaction Type Intramolecular cyclization, esterification
Catalysts Used Acidic catalysts (e.g., p-toluenesulfonic acid)
Solvents Methanol, dichloromethane, others
Temperature Range Room temperature to reflux (~60-130 °C)
Reaction Time Several hours to overnight (e.g., 4-22 hours)
Purification Method Silica gel chromatography
Yield Range Variable, typically moderate to good (30-70%)

Summary Table Comparing Related Compounds and Preparation Features

Compound Molecular Formula Key Substituents Preparation Highlights Molecular Weight (g/mol)
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate C11H18O3 Ethyl at 4-position Intramolecular cyclization, esterification 198.26
This compound C12H20O3 Ethyl at 4-position, methyl at 2-position Similar cyclization with methyl substituent control 212.28
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate C10H16O3 Ethyl ester, no methyl substituent Cyclization and esterification with ethyl group 184.23

This comprehensive analysis synthesizes current knowledge on the preparation of this compound, highlighting the key synthetic steps, reaction conditions, and purification methods. The compound's preparation is rooted in advanced cyclization chemistry and ester formation, with attention to stereochemical and substituent effects critical for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Chlorine substituents (e.g., ) increase molecular weight significantly compared to alkyl groups (e.g., ethyl or methyl).
  • The target compound (estimated MW 212.28 g/mol) aligns with analogs bearing alkyl groups, such as the isopropyl derivative .

Steric and Electronic Influences: Ethyl vs. Chlorine vs. Alkyl: Chlorine atoms (e.g., ) enhance electrophilicity, making these compounds more reactive in cross-coupling or substitution reactions.

Research Findings and Implications

  • Structural Characterization : The absence of direct data for the target compound underscores the need for experimental validation using techniques such as X-ray crystallography (via SHELX ) or 2D NMR to confirm substituent positions and spirocyclic geometry.
  • Functional Group Impact : Ethyl and methyl groups at positions 4 and 2 likely enhance thermal stability compared to halogenated analogs, as seen in related compounds .
  • Synthetic Utility : The reactivity of the ester group in spirocyclic systems makes these compounds valuable intermediates in drug discovery, particularly for bioactive molecules requiring rigid frameworks .

Biological Activity

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The compound falls under the category of spiro compounds, which are characterized by their unique bicyclic structure where two rings share a single atom. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
CAS Number31045-09-7
LogP2.0413

These properties indicate a moderate lipophilicity, which may influence its biological interactions and absorption characteristics.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of spiro compounds, including this compound. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that spiro compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death and inhibition of tumor growth .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Studies suggest that spiro compounds can disrupt cell cycle progression, particularly in cancer cells.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.
  • Anti-inflammatory Effects : Some spiro compounds have shown the ability to reduce inflammatory markers, which could be beneficial in cancer therapy.

Case Study 1: In Vitro Cytotoxicity Assay

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) evaluated the cytotoxic effects of this compound. The results indicated an IC50 value indicative of significant cytotoxicity, particularly in breast cancer cells .

Case Study 2: Mechanistic Insights

In another investigation, the compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in colorectal cancer cells, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

ParameterValue
AbsorptionModerate
DistributionLipophilic
MetabolismHepatic
ExcretionRenal

These parameters indicate that while the compound may be well absorbed due to its lipophilicity, careful consideration must be given to its metabolism and excretion pathways.

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